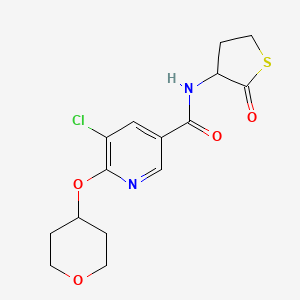

5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S/c16-11-7-9(13(19)18-12-3-6-23-15(12)20)8-17-14(11)22-10-1-4-21-5-2-10/h7-8,10,12H,1-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPDNEACRGMGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3CCSC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies from diverse research sources.

Synthesis

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

- Formation of the pyridine ring : Starting from appropriate precursors, the pyridine structure is formed.

- Substitution reactions : Chlorination at the 5-position and introduction of the oxan-4-yloxy group.

- Amidation : The final step involves attaching the thiolan moiety to form the carboxamide.

These steps may vary based on specific reaction conditions and reagents used.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related compounds, suggesting that 5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide may exhibit similar properties. For instance, a related pyrazol-benzamide derivative showed significant antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 0.20 mg/L, indicating that structural modifications can lead to enhanced efficacy against fungal pathogens .

The mechanism by which compounds similar to 5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide exert their antifungal effects often involves inhibition of key enzymes in fungal metabolism. Molecular docking studies have demonstrated interactions with active sites of enzymes such as succinate dehydrogenase (SDH), which is crucial for fungal respiration .

In Vivo Studies

In vivo experiments have shown that derivatives with similar structures can achieve high inhibitory rates against fungal infections. For example, a compound exhibited a protective fungicidal activity with an inhibitory rate of 97.1% at a concentration of 50 mg/L against S. sclerotiorum . Such findings suggest that 5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide could potentially be developed as an effective antifungal agent.

Table 1: Comparison of Antifungal Activities

| Compound Name | Pathogen | EC50 (mg/L) | Inhibitory Rate (%) |

|---|---|---|---|

| 5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | TBD | TBD | TBD |

| Pyrazol-benzamide derivative | Sclerotinia sclerotiorum | 0.20 | 97.1 |

| Fluxapyroxad | Valsa mali | 12.67 | 98.6 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₃S |

| Molecular Weight | TBD |

| LogP (octanol-water partitioning) | TBD |

Case Study 1: Efficacy Against Fungal Pathogens

A series of compounds structurally related to 5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide were tested for their antifungal properties in both in vitro and in vivo settings. The results indicated that modifications in the side chains significantly influenced their activity against various fungal strains, suggesting a need for further exploration into structure–activity relationships.

Case Study 2: Molecular Docking Simulations

Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins involved in fungal metabolism. These studies revealed potential binding interactions that could elucidate the compound's mode of action, providing insights for future drug design efforts.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Patent Activity : highlights a focus on indane-substituted pyridine-3-carboxamides with difluoromethyl groups, suggesting industrial interest in agrochemical or pharmaceutical applications (e.g., fungicides or kinase inhibitors).

- Structural Diversity : The carboxamide nitrogen serves as a key modification site, with substituents ranging from aromatic (–5) to aliphatic heterocycles (target compound).

- Physicochemical Properties : Larger molecular weights (e.g., 403.26 g/mol in ) correlate with increased steric bulk, which may impact bioavailability compared to smaller analogues like the target compound.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.